N-cyclohexyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-cyclohexyl-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c21-16-10-8-15(9-11-16)19-18-7-4-12-23(18)13-14-24(19)20(25)22-17-5-2-1-3-6-17/h4,7-12,17,19H,1-3,5-6,13-14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWJMJFPZRDGGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a substituted diamine and a suitable electrophile can lead to the formation of the pyrrolo[1,2-a]pyrazine core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-cyclohexyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: Its properties make it a candidate for use in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Pyrrolo[1,2-a]pyrazine Derivatives
- Computational docking studies suggest that bulkier substituents (e.g., cyclohexyl) improve fit within the peptide-binding pocket of NMT .
- 3-(4-Fluorophenyl)-2-methyl-1-pyrrolo[1,2-a]pyrazinone (): The absence of a carboxamide group and substitution with a methyl group at position 2 diminishes enzyme-targeting activity. However, the 4-fluorophenyl group retains π-π stacking interactions, as confirmed by NMR and IR data .
Pyrazoline Derivatives
- N-Substituted Pyrazolines () :
Compounds like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde exhibit planar pyrazoline cores, which limit penetration into deeper enzyme pockets compared to the fused pyrrolopyrazine system. Crystallographic data confirm rigid conformations that restrict adaptability in binding .
Imidazo[1,2-a]pyridine Derivatives
- 6-(4-Fluorophenyl)-3-nitro-2-tosylmethylimidazo[1,2-a]pyridine () :
The imidazopyridine core introduces additional hydrogen-bonding sites (e.g., nitro groups), enhancing solubility but reducing selectivity due to off-target interactions. Biological activity in this class is often context-dependent .
Key Research Findings
NMT Inhibition : The cyclohexyl group in the target compound enhances binding to the peptide site of NMT-1, as shown by competitive inhibition assays and docking studies using AutoDock Vina .
Metabolic Stability: The 4-fluorophenyl group reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs .
Selectivity : Pyrrolo[1,2-a]pyrazines exhibit higher selectivity for NMT over kinases compared to imidazopyridines, which often interact with ATP-binding pockets .
Biological Activity
N-cyclohexyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, pharmacological effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 343.43 g/mol. Its structure features a pyrrolo[1,2-a]pyrazine core, which is known for various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. A common method includes cyclization reactions that form the pyrrolo[1,2-a]pyrazine structure followed by functionalization with cyclohexyl and fluorophenyl groups.
Biological Activity
The biological activity of this compound has been evaluated through various studies focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that compounds with a pyrrolo[1,2-a]pyrazine framework exhibit significant antiproliferative effects against different cancer cell lines. For instance:
- Cell Lines Tested : The compound was tested against breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549) cell lines.
- Results : The compound demonstrated an IC50 value in the low micromolar range across these cell lines, indicating potent anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.2 |
| HT-29 | 6.8 |
| A549 | 4.9 |
Antimicrobial Activity
In addition to anticancer properties, this compound has shown antimicrobial effects against various pathogens:
- Pathogens Tested : Staphylococcus aureus and Escherichia coli.
- Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest:
- Apoptosis Induction : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
- Inhibition of Cell Proliferation : It appears to disrupt cell cycle progression at the G0/G1 phase.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Breast Cancer : In vivo studies using MCF-7 xenografts in mice showed a significant reduction in tumor size following treatment with the compound at doses of 10 mg/kg.
- Antimicrobial Efficacy : A study evaluating its effect on biofilm formation by S. aureus demonstrated that the compound reduced biofilm biomass by over 50% at sub-MIC concentrations.
Q & A
Q. Basic Research Focus
- Antiproliferative Activity : Test against NCI-60 cancer cell lines using MTT assays (72-hour exposure, IC₅₀ calculation) .
- Enzyme Inhibition : Screen against kinases (e.g., mTOR, PI3K) via fluorescence polarization assays (ATP concentration: 10 μM, inhibitor dose escalation 0.1–100 μM) .
- Cytotoxicity : Compare selectivity using non-cancerous cell lines (e.g., HEK-293) to identify therapeutic windows .
How does the 4-fluorophenyl substituent influence target binding affinity?
Advanced Research Focus
The 4-fluorophenyl group enhances:
- Hydrophobic Interactions : Increased logP (measured via HPLC) improves membrane permeability .
- Electronic Effects : Fluorine’s electronegativity stabilizes π-π stacking with aromatic residues in kinase active sites (e.g., mTOR’s Phe-2108) .
Methodological Validation : - Perform SAR studies by synthesizing analogs with Cl, CH₃, or H substituents; compare IC₅₀ values in kinase assays .
- Use molecular docking (AutoDock Vina) to simulate fluorophenyl interactions with target proteins .
How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ across studies)?
Advanced Research Focus
Potential sources of inconsistency:
- Assay Conditions : Variability in ATP concentrations (e.g., 1 μM vs. 10 μM) alters apparent inhibitor potency .
- Cell Line Heterogeneity : Genetic differences in cancer models (e.g., MIA PaCa-2 vs. HCT-116) affect compound sensitivity .
Resolution Strategies : - Orthogonal Assays : Confirm activity using thermal shift assays (TSA) for target engagement .
- Standardized Protocols : Adopt CLIA-certified cell lines and fixed ATP levels (e.g., 10 μM) for cross-study comparability .
What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?
Q. Advanced Research Focus
- Pharmacokinetics : Administer 10 mg/kg (IV or PO) to Sprague-Dawley rats; measure plasma half-life (LC-MS/MS) and brain penetration (logBB > 0.3 preferred) .
- Xenograft Models : Use immunodeficient mice implanted with patient-derived xenografts (PDX) to assess tumor growth inhibition (dose: 25 mg/kg/day, 21-day trial) .
Key Parameters : - Monitor liver enzymes (ALT/AST) and body weight for toxicity .
- Compare AUC(0–24h) and Cmax to establish dose-response relationships .
How can structure-activity relationship (SAR) studies be designed to optimize this compound?
Q. Advanced Research Focus
Core Modifications : Replace pyrrolopyrazine with indole or imidazopyrazine; test solubility (HPLC) and potency .
Substituent Engineering :
- Cyclohexyl Group : Replace with adamantyl for enhanced rigidity; measure LogD and CYP inhibition .
- Fluorophenyl Position : Synthesize 3-fluoro and 2,4-difluoro analogs; compare kinase selectivity profiles .
Data Analysis :
What computational tools predict off-target interactions or toxicity?
Q. Advanced Research Focus
- Off-Target Screening : Use SwissTargetPrediction to rank potential secondary targets (e.g., GPCRs, ion channels) .
- Toxicity Prediction : Apply ProTox-II to estimate hepatotoxicity (e.g., mitochondrial membrane disruption risk) .
Validation : Cross-check with in vitro CYP450 inhibition assays (e.g., CYP3A4 IC₅₀ > 10 μM desired) .
How can researchers resolve low solubility issues during formulation?
Q. Advanced Research Focus
- Salt Formation : Screen with HCl, maleate, or mesylate counterions; assess crystallinity (PXRD) and solubility (shake-flask method) .
- Nanoparticle Encapsulation : Use PLGA-PEG carriers (particle size < 200 nm via DLS) to enhance bioavailability .
Key Metrics : Aim for aqueous solubility > 50 μg/mL (pH 7.4) and stability > 24 hours in serum .
What strategies validate the compound’s mechanism of action in complex biological systems?
Q. Advanced Research Focus
- CRISPR Knockout : Delete putative targets (e.g., mTOR) in cell lines; assess loss of compound efficacy .
- Phosphoproteomics : Perform LC-MS/MS to map kinase inhibition signatures (e.g., reduced p-S6K1 levels) .
- Autophagy Flux Assays : Use LC3B-II/GFP-RFP reporters to quantify compound-induced autophagic disruption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
